molecular formula C26H22ClNO4 B11585974 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B11585974
M. Wt: 447.9 g/mol
InChI Key: IJKSVOOBBPBYEW-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide is a complex organic compound that features a benzofuran core, a chlorobenzoyl group, and a trimethylphenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon or an amine.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H22ClNO4

Molecular Weight

447.9 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C26H22ClNO4/c1-15-12-16(2)25(17(3)13-15)31-14-22(29)28-23-20-6-4-5-7-21(20)32-26(23)24(30)18-8-10-19(27)11-9-18/h4-13H,14H2,1-3H3,(H,28,29)

InChI Key

IJKSVOOBBPBYEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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